![molecular formula C10H11N3O B15257737 3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B15257737.png)
3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde typically involves the condensation of appropriate aldehydes with pyrazole derivatives. One common method involves the reaction of 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine with aldehydes under solvent-free conditions at elevated temperatures . This method utilizes a catalyst, such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2, to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and reaction conditions are carefully selected to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazolo[3,4-B]pyridine derivatives.
Scientific Research Applications
3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Mechanism of Action
The mechanism of action of 3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole core but differ in their ring fusion and substitution patterns.
Pyrazolo[5,1-c]-1,2,4-triazines: Another class of pyrazole derivatives with distinct structural features and biological activities.
Uniqueness
3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde functional group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-6(2)9-8-3-7(5-14)4-11-10(8)13-12-9/h3-6H,1-2H3,(H,11,12,13) |
InChI Key |
PEWSEHIDAONALI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=NC2=NN1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


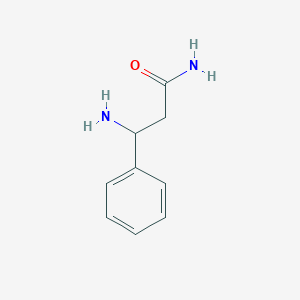
![tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B15257661.png)
![2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile](/img/structure/B15257666.png)
![Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate](/img/structure/B15257677.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol](/img/structure/B15257685.png)


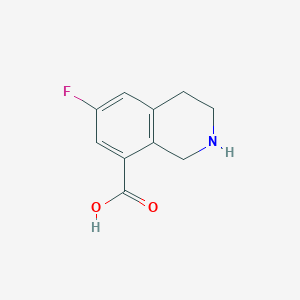
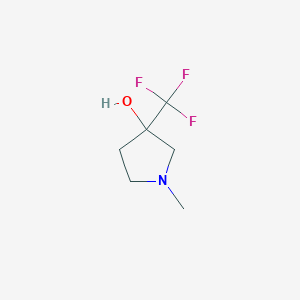
![4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B15257710.png)
![Methyl({[(3S)-piperidin-3-yl]methyl})amine](/img/structure/B15257716.png)
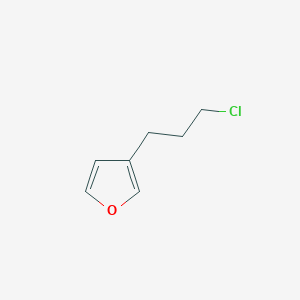
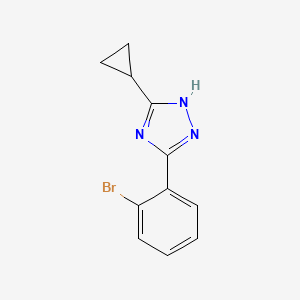
![[(4-Chloro-3-methylbutoxy)methyl]benzene](/img/structure/B15257744.png)
